molecular formula C19H26N2OS2 B2393040 4-[5-(Allylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol CAS No. 478063-34-2

4-[5-(Allylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol

Cat. No.: B2393040
CAS No.: 478063-34-2
M. Wt: 362.55
InChI Key: GRNWXMZPIGUQMJ-UHFFFAOYSA-N
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Description

4-[5-(Allylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol is a complex organic compound that features a thiadiazole ring and a phenolic group

Preparation Methods

The synthesis of 4-[5-(Allylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol typically involves multiple steps, starting with the preparation of the thiadiazole ring. The reaction conditions often include the use of sulfur-containing reagents and catalysts to facilitate the formation of the thiadiazole ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

4-[5-(Allylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The phenolic group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[5-(Allylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[5-(Allylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and phenolic group can participate in various binding interactions, influencing the activity of these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds to 4-[5-(Allylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol include other thiadiazole derivatives and phenolic compounds. What sets this compound apart is its unique combination of a thiadiazole ring and a phenolic group, which imparts distinct chemical and biological properties. Examples of similar compounds include:

  • 4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol
  • 4-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-di(tert-butyl)benzenol

These compounds share structural similarities but may differ in their reactivity and applications due to variations in their substituents.

Properties

IUPAC Name

2,6-ditert-butyl-4-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2OS2/c1-8-9-23-17-21-20-16(24-17)12-10-13(18(2,3)4)15(22)14(11-12)19(5,6)7/h8,10-11,22H,1,9H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNWXMZPIGUQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN=C(S2)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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